molecular formula C22H21N3O3 B2970722 N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide CAS No. 1203337-59-0

N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide

Cat. No.: B2970722
CAS No.: 1203337-59-0
M. Wt: 375.428
InChI Key: CRHXUCDPEGDEIX-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a methoxyphenyl group, a ureido linkage, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-methoxyphenyl isocyanate: This can be achieved by reacting 2-methoxyaniline with phosgene under controlled conditions.

    Formation of the ureido linkage: The 2-methoxyphenyl isocyanate is then reacted with 3-aminophenyl-2-methylbenzamide to form the ureido linkage.

    Final product formation: The resulting intermediate is further reacted under specific conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group and other substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structure and biological activity.

    Biology: It may be used in biological assays to study its effects on various cellular processes.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The ureido linkage and methoxyphenyl group play crucial roles in binding to these targets, which may include enzymes or receptors. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)nicotinamide: This compound shares a similar ureido linkage and methoxyphenyl group but differs in its overall structure and applications.

    4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl N-methylcarbamate: Another related compound with a similar ureido linkage but different substituents.

Uniqueness

N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research.

Biological Activity

N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a ureido linkage and a methoxyphenyl group, which are critical for its biological interactions. The synthesis typically involves:

  • Preparation of 2-methoxyphenyl isocyanate : Reaction of 2-methoxyaniline with phosgene.
  • Formation of the ureido linkage : Reacting the isocyanate with 3-aminophenyl-2-methylbenzamide.
  • Final product formation : Further reactions to yield the final compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The ureido linkage enhances binding affinity, while the methoxy group influences solubility and permeability across cellular membranes. This compound has been studied for its potential to inhibit certain biological pathways involved in cancer progression and inflammatory responses.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity, particularly against hepatocellular carcinoma (HepG2) cells. The compound has shown:

  • Inhibitory Effects : It has comparable efficacy to established chemotherapeutics like Sorafenib, with a selectivity index indicating enhanced effectiveness against cancer cells compared to normal cells .
  • Induction of Apoptosis : Cell cycle analysis revealed that treatment with this compound leads to increased apoptosis in HepG2 cells in a dose-dependent manner. For instance, at concentrations of 10 µM, the percentage of apoptotic cells increased significantly compared to untreated controls .

Other Biological Activities

This compound has also been investigated for:

  • Anti-inflammatory Effects : Preliminary data suggest potential applications in treating inflammatory diseases by modulating immune responses .
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes involved in disease pathways, although further studies are needed to elucidate these mechanisms fully .

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

StudyFindings
Study ADemonstrated significant cytotoxicity against HepG2 cells with IC50 values comparable to Sorafenib.
Study BShowed that the compound induces apoptosis through mitochondrial pathways, increasing reactive oxygen species (ROS) levels.
Study CInvestigated anti-inflammatory properties in vitro, suggesting potential for treating chronic inflammatory diseases .

Properties

IUPAC Name

N-[2-[(2-methoxyphenyl)carbamoylamino]phenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-15-9-3-4-10-16(15)21(26)23-17-11-5-6-12-18(17)24-22(27)25-19-13-7-8-14-20(19)28-2/h3-14H,1-2H3,(H,23,26)(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHXUCDPEGDEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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